

Application Note: Laboratory Synthesis of 4-Nitrosophenol

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Compound of Interest

Compound Name: 4-Nitrosophenol

Cat. No.: B094939

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Audience: Researchers, scientists, and drug development professionals.

Introduction

4-Nitrosophenol, also known as p-nitrosophenol, is a significant chemical intermediate in organic synthesis. It serves as a crucial precursor in the production of various compounds, including dyes, pigments, and pharmaceuticals such as paracetamol. Its synthesis involves the electrophilic substitution of a nitroso group (-NO) onto the phenol ring, primarily at the para position. This document provides a detailed protocol for the laboratory-scale synthesis of **4-nitrosophenol**, focusing on the nitrosation of phenol with nitrous acid generated *in situ*.

Principle of Synthesis

The synthesis of **4-nitrosophenol** is typically achieved through the electrophilic nitrosation of phenol. In this reaction, sodium nitrite (NaNO_2) is treated with a strong acid, such as sulfuric acid (H_2SO_4), to generate nitrous acid (HONO) *in situ*. The nitrous acid is then protonated by the excess strong acid, leading to the formation of the nitrosonium ion (NO^+), a potent electrophile. The electron-rich phenol ring, activated by the hydroxyl group, undergoes an electrophilic attack by the nitrosonium ion, predominantly at the para position due to steric hindrance at the ortho positions. Subsequent deprotonation yields **4-nitrosophenol**. The reaction is highly temperature-sensitive and must be conducted at low temperatures ($0\text{--}10^\circ\text{C}$) to prevent the decomposition of nitrous acid and minimize the formation of by-products.

Quantitative Data Summary

The following table summarizes quantitative data from various laboratory and pilot-scale synthesis protocols for **4-nitrosophenol**.

Parameter	Method 1: In Situ Nitrous Acid[1]	Method 2: Dinitrogen Trioxide[2]	Method 3: Hydrolysis[3]
Primary Reactants	Phenol, Sodium Nitrite, Sulfuric Acid	Phenol, Dinitrogen Trioxide (N_2O_3)	p-Nitrosodimethylaniline HCl, NaOH
Reaction Temperature	0–6°C (Phenol addition), <12°C (Reaction)	0°C	Boiling (100°C)
Reaction Time	~5 hours	5 hours	Not specified (until solution turns reddish-yellow)
Reported Yield	72–85%	70%	90%
Product Melting Point	Not specified	Not specified	125°C
Key Conditions	Dropwise addition of acid to phenol/nitrite mix	Slow addition of liquid N_2O_3 to phenol solution	Gradual addition of reactant to boiling NaOH

Detailed Experimental Protocol: Nitrosation of Phenol

This protocol details the synthesis of **4-nitrosophenol** via the direct nitrosation of phenol using sodium nitrite and sulfuric acid.

4.1 Materials and Equipment

- Three-necked round-bottom flask (500 mL)

- Dropping funnel
- Magnetic stirrer and stir bar
- Thermometer
- Ice-salt bath
- Büchner funnel and vacuum flask
- Beakers and graduated cylinders
- Standard laboratory glassware

4.2 Reagents

- Phenol (C_6H_5OH)
- Sodium nitrite ($NaNO_2$)
- Concentrated Sulfuric Acid (H_2SO_4 , 98%)
- Distilled water
- Ice

4.3 Procedure

- Preparation of Phenol Solution: In the 500 mL three-necked flask, dissolve 9.4 g (0.1 mol) of phenol in 200 mL of water.
- Cooling: Place the flask in an ice-salt bath and cool the solution to 0°C with continuous stirring.
- Addition of Sodium Nitrite: Once the temperature reaches 0°C, add 7.6 g (0.11 mol) of sodium nitrite to the phenol solution. Stir until the sodium nitrite is completely dissolved, ensuring the temperature does not rise above 5°C.

- Preparation of Acid Solution: In a separate beaker, carefully prepare a dilute sulfuric acid solution by adding 6.0 mL (0.11 mol) of concentrated sulfuric acid to 50 mL of crushed ice. Allow the solution to cool.
- Nitrosation Reaction: Transfer the cold, dilute sulfuric acid to the dropping funnel. Add the acid dropwise to the stirred phenol/nitrite mixture over approximately 1 hour. Crucially, maintain the reaction temperature below 10°C throughout the addition.^[1] A greenish-brown precipitate of **4-nitrosophenol** will begin to form.
- Reaction Completion: After the acid addition is complete, continue to stir the mixture in the ice bath for an additional hour to ensure the reaction goes to completion.
- Isolation of Product: Isolate the crude product by vacuum filtration using a Büchner funnel.
- Washing: Wash the filter cake with 50 mL of ice-cold water to remove any unreacted starting materials and inorganic salts.
- Purification (Recrystallization): The crude **4-nitrosophenol** can be purified by recrystallization. Dissolve the solid in a minimum amount of hot water (around 80-90°C), filter the hot solution to remove any insoluble impurities, and then allow it to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
- Drying: Collect the purified crystals by vacuum filtration and dry them in a desiccator. The final product is typically a pale yellow to light brown crystalline solid.^[1]

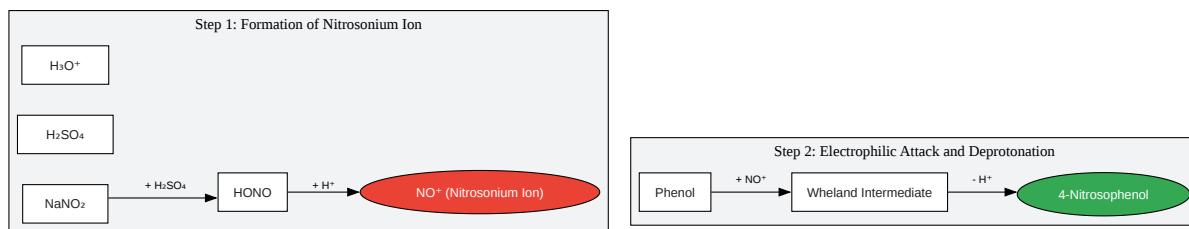
4.4 Safety Precautions

- Phenol is toxic and corrosive and can cause severe skin burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety goggles.
- Concentrated sulfuric acid is extremely corrosive. Handle with extreme care in a fume hood.
- The reaction should be performed in a well-ventilated fume hood.
- 4-Nitrosophenol** is flammable and may ignite if contaminated with acid or alkali.^[1]

Diagrams and Workflows

5.1 Reaction Mechanism

The synthesis proceeds via an electrophilic aromatic substitution mechanism.

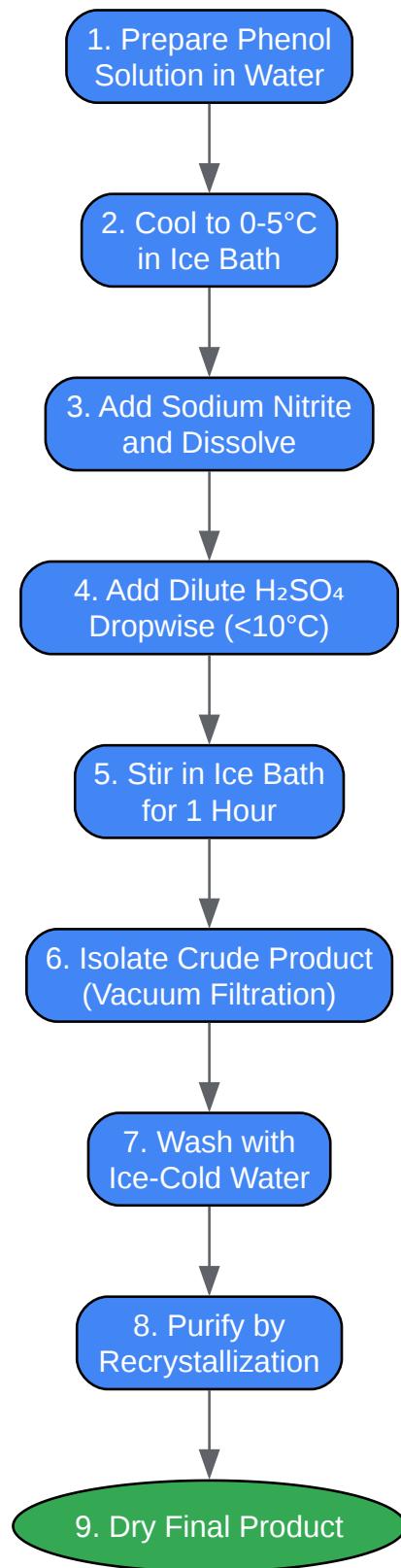


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Caption: Mechanism of **4-Nitrosophenol** Synthesis.

5.2 Experimental Workflow

The following diagram outlines the key steps in the laboratory procedure for synthesizing **4-nitrosophenol**.

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Caption: Workflow for **4-Nitrosophenol** Synthesis.

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